N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide
Description
N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone. Key structural features include:
- Substituents: A 4-(dimethylamino)phenyl group and an indolin-1-yl moiety attached to the ethyl chain of the oxalamide core.
- The phenyl group at the N2 position adds hydrophobic character.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-29(2)22-14-12-20(13-15-22)24(30-17-16-19-8-6-7-11-23(19)30)18-27-25(31)26(32)28-21-9-4-3-5-10-21/h3-15,24H,16-18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYGMPFNZMDSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is a compound with significant potential in the field of medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxalamide linkage, dimethylamino groups, and an indoline moiety. Its molecular formula is with a molecular weight of approximately 442.56 g/mol. The presence of the dimethylamino group enhances its solubility and may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives containing dimethylamino phenyl groups can inhibit cell growth in various cancer cell lines, including pancreatic and breast cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Concentration | Effect |
|---|---|---|---|
| 5k | MDA-MB-231 | 1-2 μM | Complete inhibition of colony growth |
| 3d | Panc-1 | 2 μM | Significant reduction in spheroid viability |
The compound's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and proliferation, potentially through inhibition of key enzymes or receptors involved in cancer progression.
The proposed mechanism for this compound's biological activity includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It may bind to receptors that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Study on Breast Cancer Cells
A study published in the International Journal of Molecular Sciences evaluated the effects of similar oxalamide derivatives on breast cancer cell lines. The research demonstrated that these compounds could significantly reduce cell viability and disrupt colony formation in MDA-MB-231 cells at micromolar concentrations .
Study on Pancreatic Cancer Cells
Another study focused on pancreatic cancer (Panc-1) cells revealed that certain derivatives effectively inhibited spheroid formation and reduced overall viability. The most potent compounds were shown to affect cell migration, indicating their potential as therapeutic agents against metastatic disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, particularly in their oxalamide or amide backbones and aromatic substituents:
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 4-(dimethylamino)phenyl group distinguishes it from the thiophene in and the methylthio-phenyl group in . These variations influence electronic properties and solubility.
- Indole vs. Thiophene : The indolin-1-yl group in the target compound and may enhance aromatic interactions compared to the 1-methylindol-3-yl group in , which could alter binding specificity.
- Polarity: The sulfamoyl group in increases hydrophilicity, whereas the dimethylamino group in the target compound offers moderate polarity.
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Notes:
- The target compound’s dimethylamino group may improve membrane permeability compared to but reduce it relative to .
- Missing experimental data (e.g., melting points, logP) limits direct comparisons .
Q & A
Q. What synthetic methodologies are effective for constructing the oxalamide core in this compound?
The oxalamide core can be synthesized via coupling reactions under reflux conditions. For example, a mixture of thiourea derivatives and maleimides in glacial acetic acid, heated under reflux for 2 hours, yields oxalamide analogs. Reaction progress is monitored via TLC, followed by filtration, washing with water/ethanol, and recrystallization from appropriate solvents . Similar protocols can be adapted using coupling agents like EDCI/HOBt for amide bond formation.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key techniques include:
- Thin-Layer Chromatography (TLC) for real-time reaction monitoring .
- Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., dimethylamino, indolinyl, phenyl groups).
- Mass Spectrometry (MS) for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended).
Q. What factors influence the solubility and stability of this compound under experimental conditions?
- Substituent Effects : The dimethylamino group enhances hydrophilicity, while the phenyl and indolinyl groups contribute to hydrophobicity. Solubility can be optimized using polar aprotic solvents (e.g., DMSO) .
- pH Sensitivity : The dimethylamino group may protonate under acidic conditions, altering solubility. Stability studies should assess degradation in buffers (e.g., phosphate, Tris) .
Advanced Research Questions
Q. How do structural modifications at the N1 and N2 positions affect biological or chemical activity?
- N1 Modifications : Replacing the indolin-1-yl group with other heterocycles (e.g., thiazolo-triazol in analogs) may alter steric bulk and hydrogen-bonding capacity, impacting target binding .
- N2 Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., nitro in ) could enhance electrophilicity and reactivity .
- Comparative Studies : Analogs in and show that substituents directly influence logP values and intermolecular interactions, which can be quantified via HPLC retention times or computational simulations.
Q. How should researchers address contradictions in activity data between in vitro and in vivo studies?
- Metabolic Stability : The dimethylamino group may undergo hepatic demethylation in vivo, reducing efficacy. Use LC-MS to identify metabolites .
- Protein Binding : Serum albumin binding can reduce free compound concentration. Assess via equilibrium dialysis or ultrafiltration .
- Dose Adjustments : In , ethyl 4-(dimethylamino) benzoate showed higher reactivity than methacrylate derivatives; similar principles apply to optimizing bioavailability.
Q. What computational approaches are suitable for predicting binding affinity with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets accommodating indolinyl groups) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess entropy-driven binding .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs in and .
Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?
- Solvent Optimization : Replace glacial acetic acid with scalable solvents (e.g., ethanol/water mixtures) to improve recrystallization efficiency .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps in indolinyl group synthesis.
- Process Monitoring : Implement inline FTIR or Raman spectroscopy for real-time reaction analysis .
Data Contradiction Analysis
- Example : If biological activity is lower than predicted computationally, consider:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
